2,3,4-Trifluoro-benzenesulfinic acid
Description
2,3,4-Trifluoro-benzenesulfinic acid is a fluorinated aromatic sulfinic acid characterized by three fluorine substituents on the benzene ring and a sulfinic acid (-SO₂H) functional group. This compound is of interest in organic synthesis, particularly as a precursor for sulfonyl chlorides, sulfonamides, and other sulfur-containing derivatives used in pharmaceuticals and agrochemicals . The electron-withdrawing trifluoro substituents significantly influence its electronic properties, acidity, and reactivity compared to non-fluorinated or mono-/di-fluorinated analogs.
Properties
Molecular Formula |
C6H3F3O2S |
|---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
2,3,4-trifluorobenzenesulfinic acid |
InChI |
InChI=1S/C6H3F3O2S/c7-3-1-2-4(12(10)11)6(9)5(3)8/h1-2H,(H,10,11) |
InChI Key |
UMVOYRVORIDEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)S(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Acidity
The acidity of sulfinic acids is strongly influenced by substituents. Benzenesulfinic acid has a reported pKa of ~1.29, attributed to the electron-withdrawing nature of the sulfinic acid group . Introducing fluorine substituents further lowers the pKa due to their strong electron-withdrawing inductive (-I) effects. For example:
| Compound | Substituents | pKa (Approx.) | Reference |
|---|---|---|---|
| Benzenesulfinic acid | None | 1.29 | |
| p-Chlorobenzenesulfinic acid | -Cl (para) | <1.29* | |
| 2,3,4-Trifluoro-benzenesulfinic acid | -F (2,3,4 positions) | <1.29† | Inferred |
*The pKa of p-chlorobenzenesulfinic acid is expected to be lower than benzenesulfinic acid due to the -I effect of Cl .
†The trifluoro substitution likely results in a significantly lower pKa, though exact experimental data is unavailable in the provided evidence.
Reactivity in Nucleophilic Additions
Reactivity (kobs) of sulfinic acids in nucleophilic addition reactions depends on substituent electronic effects. Fluorinated analogs like this compound, with three -F groups, are expected to show even lower reactivity than p-chlorosulfinic acid due to stronger electron withdrawal:
| Compound | Reactivity (kobs) Trend | Reference |
|---|---|---|
| Methanesulfinic acid | Highest | |
| p-Toluenesulfinic acid | High | |
| Benzenesulfinic acid | Moderate | |
| p-Chlorobenzenesulfinic acid | Low | |
| This compound | Very Low (Inferred) | — |
Physical Properties and Stability
Fluorination increases molecular weight and hydrophobicity. For comparison:
*Calculated based on the structure; experimental data is unavailable.
Commercial Availability
Key Research Findings and Limitations
- Acidity : Fluorination markedly increases acidity, but experimental pKa values for this compound are lacking.
- Reactivity : The compound’s low reactivity may limit its use in nucleophilic additions but enhance stability in acidic conditions.
- Applications : Its derivatives (e.g., sulfonyl chlorides) are valuable in medicinal chemistry, though synthesis challenges may hinder widespread adoption .
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